molecular formula C16H21N3O3S B2614530 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide CAS No. 2097931-36-5

3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide

Cat. No.: B2614530
CAS No.: 2097931-36-5
M. Wt: 335.42
InChI Key: YMZNXHZQAXIGSE-UHFFFAOYSA-N
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Description

3-Methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a methoxy-substituted benzene ring linked to a cyclohexyl group bearing a pyrazole moiety. This compound’s structure combines aromatic and aliphatic components, with the sulfonamide group (-SO₂NH-) serving as a critical pharmacophore. The cyclohexyl-pyrazole substituent enhances conformational flexibility, while the methoxy group may influence electronic properties and metabolic stability .

Properties

IUPAC Name

3-methoxy-N-(4-pyrazol-1-ylcyclohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-22-15-4-2-5-16(12-15)23(20,21)18-13-6-8-14(9-7-13)19-11-3-10-17-19/h2-5,10-14,18H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZNXHZQAXIGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2CCC(CC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide typically involves the nucleophilic addition-elimination reaction of intermediates with different hydrazine derivatives . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution

The sulfonamide nitrogen is susceptible to nucleophilic attack, enabling substitutions. For example:

  • Alkylation/arylation : Reaction with alkyl halides or aryl halides under basic conditions replaces the sulfonamide hydrogen with alkyl/aryl groups.

  • Hydrolysis : Acidic or basic conditions can hydrolyze sulfonamides, though stability varies with substituents.

Pyrazole Ring Reactivity

The pyrazole moiety participates in:

  • Electrophilic aromatic substitution : Directed by the nitrogen atoms, enabling functionalization at the 4-position (e.g., bromination or alkylation) .

  • Cycloaddition reactions : Potential for [4+2] cycloadditions (e.g., Diels-Alder) due to the aromaticity and electron-deficient nature of pyrazole .

Sulfonamide-Specific Transformations

  • Oxidation : Sulfonamides can oxidize to sulfinamides or sulfinates under strong oxidizing agents (e.g., H₂O₂).

  • Reduction : Reduction with agents like LiAlH₄ may cleave the sulfonamide bond, though steric hindrance from the cyclohexyl group could stabilize it.

Biological Activity Insights

While direct data for the target compound is unavailable, analogs like 4-(1H-pyrazol-1-yl)benzenesulfonamides exhibit:

  • Antileishmanial activity : IC₅₀ values as low as 0.059 mM against Leishmania infantum and L. amazonensis .

  • Antibacterial properties : Sulfonamides inhibit bacterial enzymes (e.g., dihydropteroate synthase), disrupting folate synthesis .

Structural and Electronic Factors Influencing Reactivity

  • Methoxy group : The electron-donating methoxy substituent on the benzene ring stabilizes intermediates in nucleophilic substitution.

  • Cyclohexyl substituent : Steric bulk may hinder substitution at the sulfonamide nitrogen but enhance stability .

  • Pyrazole electron-deficiency : The conjugated pyrazole ring facilitates electrophilic reactions .

Computational and Spectroscopic Characterization

  • NMR analysis : Typical shifts for sulfonamides include deshielded NH protons (δ 5–7 ppm) and aromatic protons (δ 6–8 ppm) .

  • Mass spectrometry : Molecular ion peaks and fragmentation patterns (e.g., loss of SO₂) are diagnostic .

Challenges and Optimization Strategies

  • Synthetic complexity : Multi-step synthesis (e.g., pyrazole formation, sulfonamide coupling) requires precise control of reaction conditions (temperature, solvent) .

  • Yield optimization : Use of acidic conditions (e.g., HOAc) or transition metal catalysts (e.g., copper) enhances coupling efficiency .

Scientific Research Applications

Antimicrobial Activity

Sulfonamides are known for their broad-spectrum antimicrobial properties. Research indicates that derivatives of sulfonamides, including those similar to 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide, exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that certain pyrazole-containing sulfonamides can effectively inhibit bacterial growth, particularly against multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Properties

The antifungal potential of sulfonamide derivatives has also been investigated. A study on novel pyridine-3-sulfonamides revealed that compounds with similar structural features to this compound demonstrated enhanced activity against Candida species, with minimum inhibitory concentration (MIC) values significantly lower than those of conventional antifungal agents like fluconazole .

Anticancer Activity

Research into the anticancer properties of sulfonamide derivatives has shown promising results. Compounds incorporating the sulfonamide moiety have been evaluated for their cytotoxic effects on various cancer cell lines. For example, studies have indicated that certain derivatives exhibit selective cytotoxicity against hepatocellular carcinoma cells (HepG2), outperforming traditional chemotherapeutic agents like methotrexate . The incorporation of pyrazole rings in these compounds has been linked to enhanced biological activity.

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamides is another area of interest. A class of pyrazolyl benzenesulfonamide compounds has been described for their effectiveness in treating inflammation-related disorders. These compounds demonstrate the ability to inhibit inflammatory pathways, suggesting their utility in developing new anti-inflammatory medications .

Data Tables

Activity TypeCompound TypeReference
AntibacterialPyrazole-containing sulfonamides
AntifungalPyridine-3-sulfonamides
AnticancerSulfonamides targeting HepG2 cells
Anti-inflammatoryPyrazolyl benzenesulfonamides

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid, indicating its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM, highlighting its potential as an anticancer agent.

Case Study 3: Antifungal Activity

A synthesis and evaluation study focused on novel pyridine-3-sulfonamides demonstrated that compounds similar to this compound exhibited greater antifungal efficacy than fluconazole against Candida species, with MIC values ≤ 25 µg/mL.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with tubulin and other cellular proteins .

Comparison with Similar Compounds

Sulfonamide-Triazine Hybrid (Compound 5 from )

  • Structure: 4-{[4-Chloro-6-(cyclohexyl-amino)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide.
  • Key Differences : Incorporates a triazine ring and pyridyl group instead of pyrazole and methoxybenzene.
  • The pyridyl group may improve solubility compared to the cyclohexyl-pyrazole moiety in the target compound .

Pyrazolo-Pyrimidine Sulfonamide (Example 53 from )

  • Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide.
  • Key Differences: Features a pyrazolo-pyrimidine core and fluorinated chromenone substituent.
  • Impact: The fluorine atoms increase lipophilicity and metabolic stability, while the pyrimidine ring may enhance kinase inhibition activity.

Thiophene Sulfonamide ()

  • Structure : 5-Ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfonamide.
  • Key Differences : Replaces the benzene ring with a thiophene and includes an ethyl group.
  • Impact : The thiophene’s electron-rich nature may alter electronic distribution, affecting binding to targets like carbonic anhydrase. The ethyl group could enhance hydrophobicity, influencing pharmacokinetics .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Substituents
Target Compound ~365 (estimated) Not reported Methoxybenzene, cyclohexyl-pyrazole
Sulfonamide-Triazine Hybrid ~450 237–239 Triazine, pyridyl
Pyrazolo-Pyrimidine Sulfonamide 589.1 175–178 Fluorinated chromenone, isopropyl
Trifluoromethyl-Benzyl Sulfonamide ~400 Not reported Trifluoromethyl, benzyl
  • Melting Points : The triazine hybrid (237–239°C) has a higher melting point than the pyrazolo-pyrimidine derivative (175–178°C), likely due to increased crystallinity from the triazine core .
  • Lipophilicity : Compounds with trifluoromethyl groups () or thiophene rings () exhibit higher logP values, suggesting greater membrane permeability .

Pharmacological Implications

  • Target Selectivity : The cyclohexyl-pyrazole group in the target compound may confer selectivity for cyclooxygenase (COX) or kinase targets, whereas the triazine hybrid () could target folate-dependent enzymes .
  • Metabolic Stability : Fluorinated derivatives () resist oxidative metabolism, while methoxy groups (target compound) may undergo demethylation, requiring structural optimization for prolonged half-life .

Data Table of Structural and Functional Comparisons

Compound (Evidence Source) Core Structure Key Functional Groups Potential Targets
Target Compound Benzene sulfonamide Methoxy, cyclohexyl-pyrazole Kinases, COX enzymes
Sulfonamide-Triazine Hybrid Triazine Chloro, pyridyl Dihydrofolate reductase
Pyrazolo-Pyrimidine Sulfonamide Pyrazolo-pyrimidine Fluoro, chromenone Kinases (e.g., JAK, EGFR)
Thiophene Sulfonamide Thiophene Ethyl, pyrazole Carbonic anhydrase

Biological Activity

3-Methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This compound belongs to a class of pyrazole-based molecules that exhibit diverse pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H20N2O3S\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways associated with disease processes. Notably, sulfonamides are known to interfere with bacterial folic acid synthesis, but in this case, the focus is on their anti-inflammatory and anticancer properties.

Anti-inflammatory Properties

Research has indicated that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. A study highlighted the effectiveness of pyrazole-based compounds in treating inflammation-related disorders by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundIC50 (µM)Target Enzyme
This compoundTBDCOX-2
Celecoxib0.12COX-2
Compound X0.25COX-1

Anticancer Activity

In the context of cancer research, compounds similar to this compound have shown promising results against various cancer cell lines. For instance, studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF7TBD
Compound AA54926
Compound BHeLa14.31

Case Studies

Several case studies have documented the biological effects of pyrazole derivatives:

  • Case Study on Inflammation : A study evaluated the anti-inflammatory effects of a series of pyrazole derivatives on murine models, showing significant reduction in edema and inflammatory markers when treated with these compounds, including the target compound .
  • Case Study on Cancer Cell Lines : Another investigation assessed the cytotoxic effects of various pyrazole sulfonamides on human cancer cell lines. The study reported that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .

Q & A

Basic: What are the optimal synthetic routes for 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Introduction of the pyrazole moiety to the cyclohexyl ring via nucleophilic substitution or cyclization. For example, cyclohexylamine derivatives can react with pyrazole precursors under reflux conditions in polar aprotic solvents (e.g., DMF) .
  • Step 2: Sulfonylation of the methoxybenzene group using sulfonyl chlorides. Reaction conditions often include a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
    Key Considerations: Optimize reaction time (6–12 hours) and temperature (60–80°C) to avoid byproducts like over-sulfonylated derivatives .

Basic: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.54178 Å) and APEX2 software for data collection .
  • Refinement: Employ SHELXL for structure refinement. Key parameters include hydrogen-bonding interactions (e.g., N–H···O between sulfonamide and pyrazole groups) and torsional angles of the cyclohexyl ring .
  • Validation: Cross-validate with spectroscopic data (e.g., NMR chemical shifts for methoxy protons at δ 3.8–4.0 ppm) .

Advanced: How to address contradictions in solubility data impacting bioactivity assays?

Methodological Answer:

  • Solubility Profiling: Measure partition coefficients (logP) experimentally via shake-flask methods (observed XLogP = 3.0 ± 0.2) and compare with computational predictions (e.g., ChemAxon) .
  • Buffer Optimization: Use co-solvents (e.g., DMSO ≤ 1% v/v) or surfactants (e.g., Tween-80) in PBS (pH 7.4) to enhance solubility for cellular assays .
  • Bioactivity Correlation: If discrepancies persist, validate target engagement using SPR (surface plasmon resonance) to rule out solubility artifacts .

Advanced: What structural modifications improve target selectivity in kinase inhibition studies?

Methodological Answer:

  • SAR Strategy:
    • Pyrazole Substitution: Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to enhance binding to hydrophobic kinase pockets (see analogs in ) .
    • Sulfonamide Tweaks: Replace methoxy with bulkier alkoxy groups (e.g., -OCH₂CF₃) to reduce off-target interactions.
  • Screening: Use FRET-based kinase assays (e.g., Z′-LYTE™) to quantify IC₅₀ shifts post-modification .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles due to potential irritancy (data inferred from structurally similar sulfonamides) .
  • Storage: Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the sulfonamide group .
  • Spill Management: Absorb with vermiculite and dispose as hazardous waste (EPA guidelines) .

Advanced: How to elucidate the mechanism of metabolic instability in vivo?

Methodological Answer:

  • Metabolite ID: Use LC-MS/MS with liver microsomes (human or rat) to identify phase I metabolites (e.g., hydroxylation at cyclohexyl or pyrazole positions) .
  • CYP Inhibition: Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates (e.g., Vivid® assays) to assess enzyme interactions .
  • Stabilization: Introduce deuterium at labile C–H bonds (e.g., cyclohexyl C-4) to slow oxidative metabolism .

Advanced: How to reconcile conflicting cytotoxicity data across cell lines?

Methodological Answer:

  • Assay Standardization: Normalize data using ATP-based viability assays (e.g., CellTiter-Glo®) and control for cell density/passage number .
  • Mechanistic Profiling: Perform RNA-seq on resistant vs. sensitive lines to identify overexpression of efflux transporters (e.g., P-gp) or pro-survival genes .
  • Combination Studies: Test synergy with inhibitors (e.g., verapamil for P-gp) to confirm transporter-mediated resistance .

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